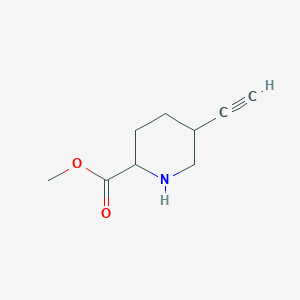

Methyl 5-ethynylpiperidine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and reactivity with other substances .Applications De Recherche Scientifique

Chiral Building Blocks in Organic Synthesis

Methyl 5-ethynylpiperidine-2-carboxylate serves as a precursor or building block in the synthesis of complex organic molecules. For instance, the use of C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester, examined via double asymmetric allylboration, highlights its potential as a chiral building block for piperidine-related alkaloids (Takahata, Ouchi, Ichinose, & Nemoto, 2002).

Antioxidant Properties

Compounds related to Methyl 5-ethynylpiperidine-2-carboxylate have been synthesized and evaluated for their antioxidant properties. This includes the study of novel di-hydropyridine analogs as potent antioxidants, showcasing the importance of such compounds in addressing oxidative stress and related diseases (Sudhana & Jangampalli Adi, 2019).

Molecular Docking and Drug Design

The synthesized derivatives of related compounds have been subject to molecular docking studies, indicating their potential applications in drug design and discovery. This involves understanding their binding energies and interaction with biological targets, offering insights into their therapeutic potential (Sudhana & Jangampalli Adi, 2019).

Corrosion Inhibition

Research into pyranpyrazole derivatives, including related carboxylates, has explored their use as corrosion inhibitors for mild steel in industrial applications. Such studies demonstrate the chemical versatility of Methyl 5-ethynylpiperidine-2-carboxylate derivatives in offering protective coatings to prevent metal corrosion (Dohare, Ansari, Quraishi, & Obot, 2017).

Active DNA Demethylation

The role of certain derivatives in biological processes, such as active DNA demethylation, underscores the broader impact of Methyl 5-ethynylpiperidine-2-carboxylate in the field of genetics and epigenetics. This involves the oxidation of 5-methylcytosine to unmodified cytosine, a crucial process in gene expression regulation (Wu & Zhang, 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 5-ethynylpiperidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-7-4-5-8(10-6-7)9(11)12-2/h1,7-8,10H,4-6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLGJHDGNFMINM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CN1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-ethynylpiperidine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydro-1,4-benzodioxin-3-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2441434.png)

![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2441454.png)

![5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2441456.png)